Methyl pyruvate

概述

描述

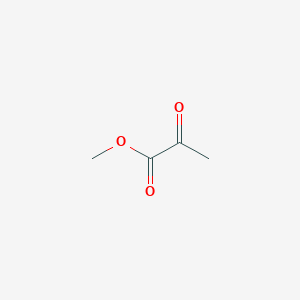

Methyl pyruvate is an organic compound with the chemical formula CH₃C(O)CO₂CH₃. It is the methyl ester of pyruvic acid and appears as a colorless liquid. This compound has garnered interest due to its role as a prochiral precursor to alanine and lactic acid .

准备方法

Synthetic Routes and Reaction Conditions: Methyl pyruvate can be synthesized through the esterification of pyruvic acid. One common method involves reacting pyruvic acid with methanol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction mixture is refluxed, and the water produced is removed azeotropically . Another method involves the reaction of the silver salt of pyruvic acid with methyl iodide .

Industrial Production Methods: Industrial production of this compound typically follows the esterification route due to its efficiency and simplicity. The reaction is carried out in large reactors where pyruvic acid and methanol are mixed with a catalyst, and the resulting ester is purified through distillation .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various products, including carbon dioxide and water.

Reduction: It can be reduced to form methyl lactate, especially in the presence of hydrogen and a suitable catalyst.

Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalysts such as platinum or palladium on carbon are used in hydrogenation reactions.

Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.

Major Products:

Oxidation: Carbon dioxide and water.

Reduction: Methyl lactate.

Substitution: Various substituted esters depending on the nucleophile used.

科学研究应用

Scientific Research Applications

2.1 Metabolic Studies

Methyl pyruvate acts as a potent secretagogue in studies of stimulus-secretion coupling. It has been used to explore the mechanisms of insulin secretion in pancreatic beta cells, providing insights into glucose metabolism and diabetes management .

2.2 Neurobiology

Research has indicated that this compound can influence neuronal activity. For instance, it has been shown to enhance the activity of pyruvate dehydrogenase complex (PDHC), which is crucial for energy metabolism in neurons. This effect is particularly significant in conditions like lactic acidosis where PDHC activity is impaired .

2.3 Drug Development

This compound is involved in the synthesis of various pharmaceutical compounds. It serves as a precursor in the production of quinoxalines, which have potential applications as dual inhibitors in cancer therapy .

Pharmacological Applications

3.1 Treatment of Metabolic Disorders

This compound has been investigated for its therapeutic potential in metabolic disorders such as pyruvate dehydrogenase complex deficiency. In animal models, it has been shown to prevent lactic acidosis by enhancing PDHC activity, thus offering a promising avenue for treatment .

3.2 Veterinary Medicine

In veterinary applications, this compound is used as an active ingredient in certain medicinal products aimed at treating parasitic infections in animals. Its efficacy as a veterinary parasiticide highlights its versatility beyond human medicine .

Industrial Applications

4.1 Chemical Synthesis

This compound plays a crucial role in the synthesis of various chemicals and polymers. It is utilized in the production of polyesters and other polymeric materials due to its reactivity with different monomers .

4.2 Agricultural Use

The compound can also be employed as an agrochemical, where its derivatives are used in the formulation of pesticides and herbicides, contributing to agricultural productivity and pest management strategies.

Case Studies

作用机制

Methyl pyruvate exerts its effects primarily through its role in metabolic pathways. It can enter the citric acid cycle after being converted to pyruvate, where it participates in energy production. Additionally, it has been shown to stimulate insulin secretion by increasing the concentration of free calcium ions in pancreatic cells .

相似化合物的比较

Ethyl pyruvate: Similar to methyl pyruvate but with an ethyl ester group.

Pyruvic acid: The parent compound of this compound, used extensively in metabolic research.

Methyl lactate: The reduced form of this compound, used in various chemical syntheses.

Uniqueness: this compound is unique due to its specific ester group, which makes it more reactive in certain chemical reactions compared to its analogs. Its role as a prochiral precursor also makes it valuable in asymmetric synthesis .

生物活性

Methyl pyruvate (MP) is an ester of pyruvic acid that has garnered attention for its biological activities, particularly in metabolic processes and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular metabolism, and potential therapeutic uses.

Overview of this compound

This compound is a small organic molecule with the chemical formula C₄H₈O₃. It is known to act as a substrate for various metabolic pathways and has been studied for its effects on insulin secretion, mitochondrial function, and cellular respiration.

-

Stimulation of Insulin Secretion :

- This compound has been shown to enhance insulin secretion from pancreatic beta-cells. It acts as a potent secretagogue, eliciting electrical activity in beta-cells even in the presence of low glucose concentrations (0.5 mM). This effect is attributed to its ability to increase cytosolic free calcium concentration and hyperpolarize the mitochondrial membrane potential, which is crucial for ATP production .

-

Enhancement of Mitochondrial Function :

- In studies, this compound has been reported to stimulate ATP production by activating respiratory chains in mitochondria. It appears to inhibit certain ion currents across mitochondrial membranes, which may contribute to increased ATP synthesis in beta-cells . However, it does not significantly affect the ATP/ADP ratio or NAD(P)H levels, suggesting a complex interaction with mitochondrial metabolism .

- Role in Cellular Metabolism :

Therapeutic Applications

- Cancer Therapy :

- Diabetes Management :

-

Neuroprotection :

- Research indicates that this compound could play a role in protecting neurons from oxidative stress and metabolic dysfunction, which are common features in neurodegenerative diseases. By supporting mitochondrial function and reducing ROS production under high-glucose conditions, it may help mitigate neuronal damage .

Table 1: Summary of Biological Activities of this compound

化学反应分析

Metabolic Pathways in Insulin Secretion

Methyl pyruvate acts as a potent insulin secretagogue in pancreatic β-cells, distinct from pyruvate. Key mechanisms include:

a. Mitochondrial Metabolism

-

This compound is preferentially metabolized in mitochondria, enhancing intramitochondrial conversion of pyruvate-derived metabolites to amino acids (e.g., alanine, glutamate) compared to pyruvate .

-

Unlike pyruvate, it minimally affects cytosolic lactate production but significantly increases mitochondrial NAD(P)H autofluorescence, suggesting altered redox dynamics .

b. ATP-Independent Membrane Depolarization

-

This compound directly inhibits ATP-sensitive K⁺ (Kₐₜₚ) channels in β-cells, inducing membrane depolarization and Ca²⁺ influx, which triggers insulin secretion .

-

This effect persists even when mitochondrial ATP synthesis is pharmacologically uncoupled, indicating a mechanism independent of ATP/ADP ratios .

| Parameter | This compound | Pyruvate |

|---|---|---|

| Insulin secretion (5 mM) | Potent stimulation | No effect |

| Kₐₜₚ channel inhibition | Yes | No |

| Mitochondrial NAD(P)H levels | Slight decrease | Increase |

Photochemical Decomposition

Under UV irradiation, this compound and related species undergo decarboxylation and radical formation:

-

The pyruvate anion (CH₃C(O)COO⁻) photodecomposes into CO₂, CO, and the methide anion (CH₃⁻), which further dissociates into methyl radicals (CH₃·) and free electrons .

-

While studies focus on the anion, this compound’s ester group may alter photolysis pathways in aerosols or gas-phase environments, potentially generating reactive intermediates like CH₃· and O-centered radicals .

Proposed Pathway :

Enzymatic and Non-Enzymatic Reactions

a. Substrate for Pyruvate Carboxylase

-

Pyruvate carboxylase catalyzes pyruvate’s carboxylation to oxaloacetate. This compound’s ester group likely hinders binding, as mutations in the carboxyl transferase domain (e.g., T882A) abolish activity .

b. Hydrolysis and Esterase Activity

-

This compound is hydrolyzed to pyruvic acid and methanol in aqueous environments, though this reaction is slow under physiological conditions . Enzymatic cleavage by esterases may enhance this process in biological systems.

c. Atmospheric Reactivity

-

At air-water interfaces, pyruvic acid forms oligomers and radicals (e.g., parapyruvic acid) . this compound’s ester could undergo analogous reactions, though experimental evidence remains limited.

Comparative Reactivity with Pyruvic Acid

属性

IUPAC Name |

methyl 2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c1-3(5)4(6)7-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKLZLBVOJRSOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049326 | |

| Record name | Methylpyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

600-22-6 | |

| Record name | Methyl pyruvate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=600-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl pyruvate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL PYRUVATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylpyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl pyruvate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PYRUVATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KJM65G5XL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。